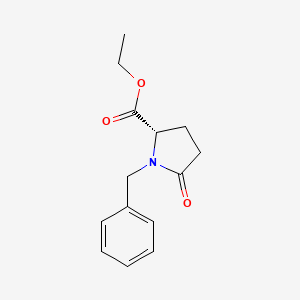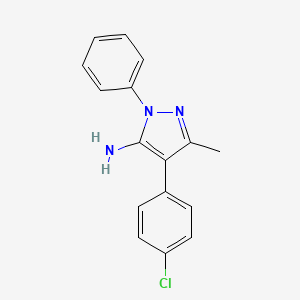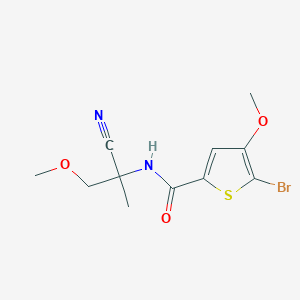
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as BMT-047, and it is a thiophene derivative that has been synthesized using a specific method. BMT-047 has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential use in a range of research applications.
Mecanismo De Acción
The mechanism of action of BMT-047 involves its ability to inhibit the activity of specific kinases, including Akt and PDK1. These kinases play a critical role in many cellular processes, including cell growth and survival. By inhibiting the activity of these kinases, BMT-047 can disrupt these processes and potentially lead to new therapeutic targets for a range of diseases.
Biochemical and Physiological Effects:
BMT-047 has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of specific kinases. In addition, BMT-047 has been shown to have anti-inflammatory effects and can inhibit the growth of certain cancer cells. These effects make BMT-047 a potentially valuable tool for studying a range of biological processes and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMT-047 in lab experiments is its specificity for certain kinases. This allows researchers to selectively inhibit the activity of these kinases without affecting other cellular processes. However, one limitation of using BMT-047 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that BMT-047 is used safely and effectively in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving BMT-047. One area of interest is the potential use of BMT-047 as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. In addition, further studies are needed to better understand the specific mechanisms of action of BMT-047 and its effects on various cellular processes. Finally, the development of new derivatives of BMT-047 with improved specificity and reduced toxicity could lead to new research and therapeutic applications.
Métodos De Síntesis
The synthesis of BMT-047 involves several steps, including the reaction of 4-methoxythiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-cyano-2-methoxy-1-methylethylamine to form the corresponding amide. Finally, the bromination of the amide is carried out using N-bromosuccinimide to yield BMT-047.
Aplicaciones Científicas De Investigación
BMT-047 has been investigated for its potential use in a range of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. Specifically, BMT-047 has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in many cellular processes. By inhibiting the activity of these kinases, BMT-047 can be used to study their function and potential therapeutic targets.
Propiedades
IUPAC Name |
5-bromo-N-(2-cyano-1-methoxypropan-2-yl)-4-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(5-13,6-16-2)14-10(15)8-4-7(17-3)9(12)18-8/h4H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMYIDGMRBHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=C(S1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
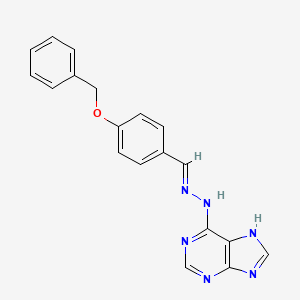
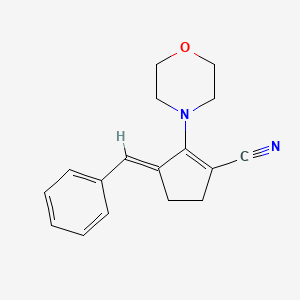
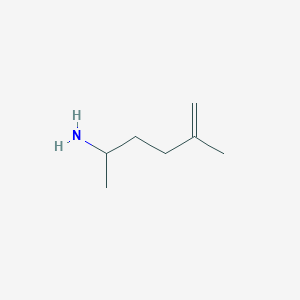


![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

